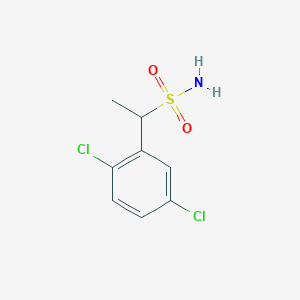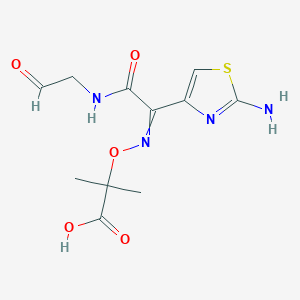
2-(3,4-Difluorophenyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H14F2O and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 3,4-difluorophenyl group. It is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)cycloheptan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with cycloheptanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluorophenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: This compound shares the 3,4-difluorophenyl group but has a cyclopropane ring instead of a cycloheptanone ring.
2-(3,4-Difluorophenyl)cyclohexanone: Similar to 2-(3,4-Difluorophenyl)cycloheptan-1-one but with a cyclohexanone ring.
Uniqueness
This compound is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexanone analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Propriétés
Formule moléculaire |
C13H14F2O |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H14F2O/c14-11-7-6-9(8-12(11)15)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2 |
Clé InChI |
JLHLOMCFXVNHKO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)








![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)
